N'-(3-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide
Description
N'-(3-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a complex organic compound that features a unique combination of fluorophenyl and thiazole groups
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2S/c1-12-17(28-20(24-12)13-5-7-14(21)8-6-13)9-10-23-18(26)19(27)25-16-4-2-3-15(22)11-16/h2-8,11H,9-10H2,1H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSFDQVKZQGRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common method involves the reaction of 3-fluoroaniline with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethylamine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N'-(3-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
The compound N'-(3-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant case studies and data tables.
Structural Representation
The compound's structure features a thiazole ring and fluorophenyl groups, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of fluorinated phenyl groups has been correlated with enhanced potency against various cancer cell lines. A study evaluated a series of thiazole derivatives, revealing that modifications at the phenyl positions can lead to increased cytotoxic effects on tumor cells .
Anti-inflammatory Potential
The dual inhibition of inflammatory pathways has been a focus of research involving compounds similar to this compound. For example, the compound CBS-3595 was studied for its ability to inhibit p38 MAPK and phosphodiesterase 4 (PDE4), leading to reduced tumor necrosis factor-alpha (TNFα) release in preclinical models . This suggests that our compound may also possess similar anti-inflammatory properties.
Antimicrobial Activity
Thiazole derivatives have been reported to exhibit antimicrobial activities against various pathogens. The structural features of this compound could potentially enhance its efficacy as an antimicrobial agent through mechanisms involving disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated a series of thiazole derivatives, including those with fluorinated substituents. The results demonstrated that modifications at the phenyl positions significantly enhanced anticancer activity against breast cancer cell lines . This provides a framework for exploring this compound as a potential candidate for further development.
Case Study 2: Anti-inflammatory Mechanisms
Research on CBS-3595 highlighted its dual action against p38 MAPK and PDE4, leading to potent anti-inflammatory effects. This study suggests that compounds with similar structures may also modulate inflammatory pathways effectively, warranting further investigation into their therapeutic potential .
Mechanism of Action
The mechanism of action of N'-(3-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares a similar thiazole structure but with different substituents.
3-(4-Fluorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide: Contains a fluorophenyl group but differs in the overall structure and functional groups.
Uniqueness
N'-(3-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is unique due to its specific combination of fluorophenyl and thiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.
Biological Activity
N'-(3-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C18H20F2N2S
- Molecular Weight : 344.43 g/mol
The structure includes a thiazole ring, which is known for its biological significance, particularly in drug design.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that compounds with similar structures often exhibit activities such as:
- Inhibition of Enzymes : Many thiazole derivatives act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Binding : The fluorophenyl groups may enhance binding affinity to specific receptors, such as those involved in neurotransmitter systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation and induce apoptosis through various signaling pathways.
| Study | Compound | Effect | Mechanism |
|---|---|---|---|
| ZQL-4c | Inhibits growth of breast cancer cells | Blocks Notch-Akt signaling pathways | |
| CBS-3595 | Reduces TNFα release | Dual inhibition of p38α MAPK and PDE4 |
Neuropharmacological Activity
The compound's structure suggests potential activity in the central nervous system (CNS). Similar compounds have been evaluated for their effects on neurotransmitter transporters:
- Dopamine Transporter (DAT) : Some analogs show high affinity for DAT, suggesting potential use in treating disorders like depression and schizophrenia.
- Serotonin Transporter (SERT) : Compounds with similar structures have been reported to modulate serotonin levels, indicating possible antidepressant effects.
Case Studies
- Breast Cancer Inhibition : A derivative similar to the compound was shown to significantly suppress breast cancer cell growth by inducing G2/M phase arrest and apoptosis through oxidative stress mechanisms .
- Pain Management : Research has suggested that thiazole derivatives can modulate pain pathways, potentially offering new analgesics that are less addictive than opioids.
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazole ring. A representative approach includes:
- Thiazole Core Formation : Cyclocondensation of 4-fluorophenyl-substituted ketones with thioamides under acidic conditions (e.g., H₂SO₄ or PPA) to yield the 4-methylthiazole intermediate .
- Ethylenediamine Linker Introduction : Coupling the thiazole-ethylamine precursor with the fluorophenyl ethanediamide moiety using carbodiimide coupling agents (e.g., EDC/HOBt) at 0–5°C to minimize side reactions .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) achieves >95% purity.
Key Intermediates :
| Step | Intermediate Structure | Role |
|---|---|---|
| 1 | 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-ethylamine | Thiazole core with amine linker |
| 2 | N-(3-Fluorophenyl)ethanediamide | Fluorophenyl acceptor for amidation |
Q. How is structural characterization performed using spectroscopic and crystallographic methods?
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm for fluorophenyl groups) and ethylenediamine chain protons (δ 3.4–3.8 ppm, splitting due to diastereotopicity) . ¹³C NMR confirms carbonyl resonances (δ 165–170 ppm) .
- Mass Spectrometry : LCMS (ESI+) shows [M+H]⁺ at m/z 485.1 (calculated 485.14) .
- X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, 295 K) resolves stereochemistry, with R-factor ≤0.056 and mean C–C bond length 1.54 Å .
Advanced Questions
Q. How to design experiments assessing stability under physiological conditions?
- Conditions : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Include UV light exposure (254 nm) to simulate photodegradation .
- Analytical Methods :
- HPLC-DAD : Monitor parent compound degradation (C18 column, 0.1% formic acid/acetonitrile gradient).
- HRMS/MS : Identify degradants (e.g., hydrolyzed amide bonds or defluorinated products) .
- Key Findings : Degradation is pH-dependent, with maximal stability at pH 7.4 (t₁/₂ >48 hours) and rapid hydrolysis under acidic conditions (t₁/₂ <6 hours at pH 1.2) .
Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?
- Assay Standardization :
- Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background effects.
- Validate target engagement via surface plasmon resonance (SPR) to confirm binding affinity (KD) .
- Data Analysis : Apply Bland-Altman plots to quantify inter-assay variability. For example, IC₅₀ discrepancies >10-fold may arise from serum protein binding differences (e.g., fetal bovine serum lot variations) .
- Orthogonal Assays : Compare cellular cytotoxicity (MTT assay) with enzymatic inhibition (e.g., fluorogenic substrate cleavage) to distinguish on-target vs. off-target effects .
Q. What computational methods predict enzyme interaction mechanisms?
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), prioritizing poses with hydrogen bonds to fluorophenyl groups and thiazole sulfur .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein contact persistence (>80% over simulation) .
- SAR Analysis : Correlate substituent effects (e.g., 3-fluorophenyl vs. 4-fluorophenyl) with activity using CoMFA (Q² >0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
